1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane (CAS 858121-96-7): Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated Analog
The introduction of a trifluoromethyl group on the cyclohexane ring dramatically increases lipophilicity, a key determinant of membrane permeability and metabolic stability. The target compound exhibits a calculated XLogP3 of 3.8 . In contrast, the non-fluorinated analog, 1-(bromomethyl)cyclohexane, has a significantly lower calculated XLogP3 of approximately 3.0 [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 1-(bromomethyl)cyclohexane (CAS 2550-36-9), XLogP3 ≈ 3.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.8 |
| Conditions | Calculated value (XLogP3) based on molecular structure |
Why This Matters
Higher lipophilicity is often correlated with improved passive membrane permeability and can be a critical design element for central nervous system (CNS) drug candidates, making this compound a superior choice for projects where enhanced cell penetration is desired.
- [1] PubChem. 1-(Bromomethyl)cyclohexane. CID 75229. View Source
